N-(4-chlorophenyl)-3-nitrobenzenecarboximidamide

Description

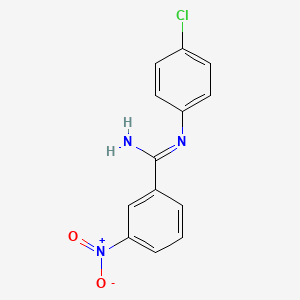

Structure

3D Structure

Properties

IUPAC Name |

N'-(4-chlorophenyl)-3-nitrobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O2/c14-10-4-6-11(7-5-10)16-13(15)9-2-1-3-12(8-9)17(18)19/h1-8H,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVONPFNPJSORFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NC2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601239953 | |

| Record name | N-(4-Chlorophenyl)-3-nitrobenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601239953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339009-82-4 | |

| Record name | N-(4-Chlorophenyl)-3-nitrobenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339009-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chlorophenyl)-3-nitrobenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601239953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-nitrobenzenecarboximidamide typically involves the reaction of 4-chloroaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product . The reaction can be represented as follows:

4-chloroaniline+3-nitrobenzoyl chloride→this compound

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to higher yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Reduction: The major product formed is N-(4-aminophenyl)-3-nitrobenzenecarboximidamide.

Scientific Research Applications

N-(4-chlorophenyl)-3-nitrobenzenecarboximidamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Derivatives with Insecticidal Activity

Compounds like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide () share the 4-chlorophenyl group but incorporate pyridine or thienopyridine cores. The presence of a pyridine ring and styryl substituents likely enhances target binding and photostability, suggesting that the nitro group in the target compound may similarly modulate bioactivity .

Halogen-Substituted Maleimides

N-(4-Halophenyl)maleimides (e.g., 4-chloro, 4-bromo, 4-iodo derivatives) () showed comparable inhibitory potency against monoacylglycerol lipase (MGL), with IC₅₀ values ranging from 4.34–7.24 μM. Notably, halogen size (F, Cl, Br, I) had minimal impact on activity, indicating that electronic effects (e.g., nitro vs. halogen) may dominate over steric factors in such systems. This contrasts with the target compound’s nitro group, which could enhance electrophilicity and interaction with biological targets .

Hydroxamic Acid Derivatives

N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide and related hydroxamic acids () are noted for antioxidant properties, particularly in scavenging free radicals like DPPH. The hydroxylamine (-NHOH) group in these compounds is critical for radical quenching, whereas the target compound’s amidine group may favor interactions with enzymes or receptors through hydrogen bonding .

Sulfonylmethyl-Substituted Carboximidamides

3-[[(4-Chlorophenyl)sulfonyl]methyl]-N-hydroxybenzenecarboximidamide () shares the carboximidamide core but includes a sulfonylmethyl linker. Such derivatives are explored for their pharmacokinetic profiles in drug discovery .

Key Data Table: Structural and Functional Comparisons

Biological Activity

N-(4-chlorophenyl)-3-nitrobenzenecarboximidamide is an organic compound with significant potential in various biological applications, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

This compound is characterized by a 4-chlorophenyl group and a 3-nitrobenzene moiety linked through a carboximidamide structure. This unique combination of functional groups contributes to its distinctive chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound can inhibit the activity of enzymes involved in critical biological processes, which may disrupt cellular functions.

- Receptor Modulation : It interacts with cellular receptors, altering signaling pathways that can lead to therapeutic effects.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) can lead to oxidative stress, damaging cellular components and contributing to its anticancer properties.

Antimicrobial Activity

This compound has been investigated for its potential as an antimicrobial agent. Studies have shown that it exhibits moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. Its effectiveness varies depending on the specific bacterial target .

Anticancer Potential

Research indicates that this compound may possess anticancer properties. For instance, derivatives of similar compounds have demonstrated activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms by which this compound exerts its anticancer effects are still under investigation but may involve modulation of apoptotic pathways and inhibition of tumor growth factors .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide | Antimicrobial, Anticancer | Contains pyridine moiety |

| N-(4-chlorophenyl)-4-nitrobenzenesulfonamide | Antimicrobial | Sulfonamide group enhances solubility |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Anticancer | Thiazole ring adds complexity |

This compound stands out due to its specific combination of functional groups that confer distinct chemical reactivity and biological activity .

Case Studies

- Antiviral Research : A study explored the antiviral effects of derivatives related to this compound against Hepatitis B virus (HBV). The findings suggested that these compounds could inhibit HBV replication by increasing intracellular levels of APOBEC3G (A3G), a protein known for its antiviral properties .

- Antibacterial Screening : In another study, synthesized derivatives were evaluated for their antibacterial activity against multiple strains. The results indicated that certain derivatives exhibited strong inhibitory effects on urease and acetylcholinesterase enzymes, further supporting their potential therapeutic applications .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-chlorophenyl)-3-nitrobenzenecarboximidamide, and how can reaction conditions be optimized?

Answer:

The synthesis of carboximidamide derivatives typically involves coupling a nitro-substituted benzoyl chloride with a substituted aniline under controlled conditions. For example, analogous compounds like N-(3-chlorophenethyl)-4-nitrobenzamide are synthesized via reaction of 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts . For carboximidamides, the reaction may require additional steps, such as imine formation followed by oxidation or substitution. Optimization includes:

- Temperature control : Maintain 0–5°C during exothermic acyl chloride reactions to minimize side products.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) resolves impurities, as seen in hybrid molecule syntheses .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

Key characterization methods include:

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic proton signals in the δ 7.0–8.5 ppm range (nitro and chlorophenyl groups). The imidamide NH protons may appear as broad singlets near δ 8.0–9.0 ppm .

- ¹³C NMR : Confirm the carboximidamide carbon (C=N) at δ ~160–165 ppm .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., m/z calculated for C₁₃H₁₀ClN₃O₂).

- UV-Vis Spectroscopy : Nitro groups typically absorb at λ ~270–300 nm, useful for monitoring reaction progress .

Advanced: How can computational modeling elucidate the interaction mechanisms of this compound with biological targets?

Answer:

Computational approaches include:

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., cytochrome P450) by aligning the compound’s nitro and chlorophenyl moieties with active-site residues .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity, which may correlate with antimicrobial or anticancer effects observed in structurally related compounds .

- MD Simulations : Study stability of ligand-receptor complexes in physiological conditions (e.g., solvation effects) to prioritize in vitro assays .

Advanced: How should researchers address contradictions in reported biological activities of structurally similar compounds?

Answer:

Discrepancies in biological data (e.g., antimicrobial activity vs. inactivity) may arise from:

- Substituent positioning : Chlorine at the para vs. meta position alters electronic effects, as seen in N-(4-chlorophenyl) vs. N-(3-chlorophenyl) derivatives .

- Assay conditions : Variations in microbial strains, incubation times, or solvent carriers (e.g., DMSO concentration) can impact results. Standardize protocols using CLSI guidelines .

- Redox behavior : Nitro groups may act as prodrugs, requiring metabolic activation. Use cyclic voltammetry to assess reduction potentials .

Advanced: What experimental strategies optimize the stability of this compound under varying pH and solvent conditions?

Answer:

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) and monitor via HPLC. Nitro groups are typically stable in acidic conditions but may hydrolyze under strong bases .

- Solvent Effects : Polar solvents (e.g., ethanol) enhance solubility but may promote imidamide tautomerization. Use FT-IR to track C=N stretching (~1640 cm⁻¹) for stability assessment .

- Light sensitivity : Nitroaromatics are prone to photodegradation; store samples in amber vials under inert gas .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Electron-withdrawing groups (EWGs) : The nitro group at the meta position deactivates the benzene ring, reducing electrophilicity at the carboximidamide carbon. This contrasts with para-substituted derivatives, where resonance effects dominate .

- Chlorine’s inductive effect : The para-chlorine enhances electrophilicity at the imidamide group, favoring reactions with thiols or amines. Monitor kinetics via ¹H NMR by tracking proton shifts during substitution .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Answer:

- Recrystallization : Use ethanol/water mixtures to exploit differential solubility of the product vs. unreacted starting materials .

- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers, as demonstrated in benzamide purifications .

- TLC Monitoring : Use UV-active spots (Rf ~0.4 in 3:7 ethyl acetate/hexane) to confirm purity before scaling up .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

Key challenges include:

- Exothermic reactions : Scale-up of nitrobenzene derivatives requires controlled addition of reagents to prevent thermal runaway .

- Byproduct management : Optimize stoichiometry to minimize diarylurea formation, a common side product in carboximidamide syntheses .

- Cost-effective catalysts : Replace expensive palladium catalysts with copper-based systems for coupling reactions, as validated in related aryl amide syntheses .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Answer:

- Nitro group replacement : Substitute with cyano or sulfonamide groups to reduce toxicity while retaining electron-withdrawing effects .

- Chlorophenyl modifications : Introduce fluorinated or methoxy substituents to improve lipophilicity and blood-brain barrier penetration .

- Imidamide tautomerization : Stabilize the imine form via methyl group insertion to enhance binding to target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.